2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This specific oxadiazole derivative features a bromophenyl group at the second position and a methyl group at the fifth position. Oxadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is also categorized as a substituted oxadiazole due to the presence of substituents on the oxadiazole ring.
The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones. Common reagents include phosphorus oxychloride and various hydrazine derivatives.
The molecular structure of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole can be represented as follows:
The structure features a bromine atom attached to a phenyl ring, which significantly influences its electronic properties and potential biological activity.
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole can participate in various chemical reactions due to its functional groups:
The reactions are often facilitated by catalysts such as palladium complexes or through heating in suitable solvents .
The mechanism of action for compounds like 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole involves several pathways depending on their application:
Studies have shown that oxadiazoles exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.
Relevant data from studies indicate that these properties contribute significantly to its biological activity and utility in medicinal chemistry .
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
The 1,3,4-oxadiazole scaffold, first synthesized in 1965 via thermal decomposition of hydrazine derivatives, has evolved into a cornerstone of medicinal chemistry over 85 years [6] [10]. This five-membered heterocycle (C₂H₂N₂O, MW 70.05 g/mol) gained prominence due to its metabolic stability and diverse pharmacological profile. Early discoveries focused on its antibacterial potential, exemplified by Furamizole, which entered clinical use as a broad-spectrum antibiotic [9]. The 21st century witnessed significant milestones with Zibotentan (an endothelin receptor antagonist developed for prostate cancer) and Raltegravir (an HIV integrase inhibitor), validating 1,3,4-oxadiazole as a privileged scaffold in drug discovery [1] [10]. The historical trajectory demonstrates a shift from serendipitous discovery to rational design: over 60% of recently reported 1,3,4-oxadiazoles target specific enzymes or receptors, particularly in oncology and CNS disorders [2] [6].
Table 1: Key Commercial Drugs Featuring 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Zibotentan | Anticancer (Prostate) | Endothelin Receptor | 5-Methyl substituent |
Raltegravir | Antiviral (HIV) | HIV Integrase | N-Methylpyrimidone linkage |
Furamizole | Antibacterial | Bacterial Cell Synthesis | 2-Amino-5-nitrothiazole hybrid |
Nesapidil | Antiarrhythmic | Ion Channel Modulation | Piperazine linker |
Tiodazosin | Antihypertensive | α1-Adrenergic Receptor | Quinazoline-2,4-dione fusion |
1,3,4-Oxadiazole serves as a versatile bioisostere for ester, amide, and carboxylate groups due to its isoelectronic properties and hydrogen-bonding capabilities [1] [5]. This substitution enhances metabolic stability while preserving pharmacological activity:
The 4-bromophenyl and methyl substituents at C2 and C5 positions of 1,3,4-oxadiazole critically define pharmacological potency and selectivity:
Table 2: Bioactivity Modulation by Substituents in 1,3,4-Oxadiazoles
Substituent Pattern | Biological Target | Effect on Potency | Structural Rationale |
---|---|---|---|
2-(4-Bromophenyl) | EGFR Kinase | IC₅₀: 0.41 μM (vs. 1.63 μM for phenyl) | Bromine enhances hydrophobic contact with Leu694 |
5-Methyl | Thymidylate Synthase | IC₅₀: 2.52 μM (vs. 8.31 μM for H) | Methyl fits sterically restricted subpocket |
2-Bromo-5-methyl | S. aureus PDF | MIC: 0.39 μg/mL (vs. 3.125 μg/mL Std.) | Synergistic effects on membrane penetration |
2-(4-Nitrophenyl) | Acetylcholinesterase | IC₅₀: >10 μM (vs. 1.098 μM for hydroxy) | Excessive electron withdrawal reduces H-bonding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: